2-chloro-N-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide is a useful research compound. Its molecular formula is C18H13Cl2N3O and its molecular weight is 358.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and characterization of "2-chloro-N-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide" and its derivatives have been a subject of interest. One study involved the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides, demonstrating a method to produce these compounds from methyl amine, n-butylamine, isopropylamine, and 4-chloropyridine-2-carboxylic acid methyl ester. The structures of the target compounds were confirmed using IR, 1H NMR, and ESI-MS techniques (Pan Qing-cai, 2011).
Chemical Reactions and Interaction Landscapes
Research on the electronic properties and interaction landscapes of a series of N-(chlorophenyl)pyridinecarboxamides revealed detailed physicochemical studies and crystal structures. This work provides insights into the structural relationships, interaction environments, and physicochemical characteristics of these compounds, contributing to a deeper understanding of their potential applications in material science and chemical synthesis (J. Gallagher et al., 2022).
Application in Polymer Science
The development of new polyamides based on 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines showcases the application of related compounds in polymer science. These polymers, featuring a pyridyl moiety in the main chain, exhibit high yield and inherent viscosities, alongside solubility in polar solvents. Their synthesis and thermal properties highlight the potential for creating novel materials with specific properties for industrial applications (K. Faghihi & Zohreh Mozaffari, 2008).
Anticonvulsant and Biological Activities
The crystal structures and anticonvulsant properties of enaminones, including compounds with a structure related to "this compound," have been studied. These findings provide a foundation for understanding the potential biological activities and applications of these compounds in pharmaceutical research (M. Kubicki, H. Bassyouni, & P. W. Codding, 2000).
Properties
IUPAC Name |
2-chloro-N-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O/c19-14-4-6-16(7-5-14)23(12-15-3-1-2-9-21-15)18(24)13-8-10-22-17(20)11-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPWPZYESPSAPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=CC=C(C=C2)Cl)C(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.